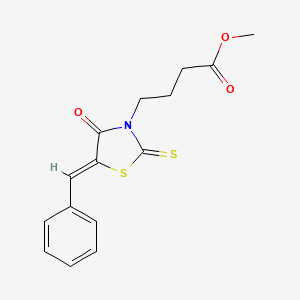

(Z)-methyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Description

Properties

IUPAC Name |

methyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-19-13(17)8-5-9-16-14(18)12(21-15(16)20)10-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3/b12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSVZOITWFXZKP-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of an appropriate aldehyde with rhodanine-3-acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation reaction is a well-established method in organic synthesis. It is likely that industrial production would involve optimizing this reaction for higher yields and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

(Z)-methyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for bioimaging.

Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazolidinone Derivatives

(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CAS: 1151944-57-8)

- Structure: Shares the same 5-benzylidene-4-oxo-2-thioxothiazolidin core but substitutes the methyl butanoate chain with an acetic acid group.

- This compound is certified as a reference material (95%+ purity), indicating its utility in analytical or pharmacological studies .

- Applications : Likely used as a synthetic intermediate or bioactive scaffold due to its reactive carboxylic acid moiety.

Ethyl 4-(2-(((4-fluorophenyl)thio)methyl)thiazolidin-3-yl)-4-oxobutanoate (CAS: 648858-94-0)

- Structure: Features a thiazolidine ring (lacking the 4-oxo and 2-thioxo groups) with a 4-fluorophenylthio-methyl substituent and an ethyl oxobutanoate chain.

- The fluorine atom introduces electronegativity, which may enhance binding affinity in biological targets. Reported purity is 97%, suggesting its use in medicinal chemistry .

(4R)-2-Phenylthiazolidine-4-carboxylic acid (CAS: 196930-46-8)

- Structure : A simpler thiazolidine derivative with a phenyl group at position 2 and a carboxylic acid at position 3.

- Properties : The lack of the benzylidene and thioxo groups simplifies the structure, likely reducing steric hindrance and modifying bioactivity.

Ester-Functionalized Analogous Compounds

Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2)

- Structure: A phenolic ester lacking the thiazolidinone core but sharing the methyl butanoate chain.

- Synthesis : Synthesized via benzylation of dihydroxyphenyl precursors (39% yield) .

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

Pesticide-Related Thiazole Derivatives

Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate

Comparative Analysis Table

Biological Activity

(Z)-methyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic compound belonging to the thiazolidinone family, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thioxothiazolidinone ring fused with a benzylidene group and a methyl ester moiety. Its molecular formula is with a molecular weight of approximately 299.41 g/mol. The unique structure contributes to its biological activity, influencing solubility and bioavailability.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of processes in pathogenic organisms.

- Apoptosis Induction : In cancer cells, it may induce apoptosis through activation of signaling pathways that inhibit cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated that it effectively inhibits cell growth and induces apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

These results indicate that this compound may serve as a lead compound for developing novel anticancer therapies.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell-based assays.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains revealed promising results, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

- Cancer Cell Line Analysis : A comprehensive analysis of the compound's effects on various cancer cell lines demonstrated significant inhibition of cell viability and induction of apoptosis, suggesting its role as a potential anticancer drug candidate .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing (Z)-methyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate?

Answer:

The synthesis typically involves:

- Step 1: Formation of the thiazolidinone core via cyclocondensation of thiourea derivatives with α-haloesters or α-haloketones.

- Step 2: Introduction of the benzylidene moiety via Knoevenagel condensation under acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions .

- Step 3: Functionalization of the butanoate side chain through esterification or alkylation reactions.

Key Optimization Parameters: Temperature (60–100°C), solvent (ethanol, DMF), and catalyst selection to maximize yield (reported 50–75% in analogs) .

Advanced: How can the stereochemical configuration (Z/E) of the benzylidene group be rigorously confirmed?

Answer:

- NMR Spectroscopy: The coupling constant (J) between the vinyl proton and the adjacent carbonyl group in -NMR distinguishes Z (lower J, ~10–12 Hz) from E isomers (higher J, ~15–17 Hz) .

- X-ray Crystallography: Definitive confirmation via single-crystal analysis, as demonstrated in structurally similar compounds (e.g., Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate) .

- Computational Modeling: DFT calculations to compare experimental and theoretical -NMR chemical shifts .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- HPLC: To assess purity (>95% in optimized syntheses) using C18 columns and UV detection at 254 nm .

- FT-IR: Identification of key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How does the substitution pattern on the benzylidene moiety influence biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance electrophilicity, improving interactions with cysteine residues in target enzymes (e.g., aldose reductase inhibition in analogs) .

- Electron-Donating Groups (e.g., -OCH₃): Increase solubility but may reduce binding affinity due to steric hindrance .

- Meta vs. Para Substitution: Para-substituted analogs show higher anti-inflammatory activity in COX-2 inhibition assays (IC₅₀ ~2.5 µM vs. >10 µM for meta) .

Advanced: How can contradictory data on enzymatic inhibition (e.g., IC₅₀ variability) be resolved?

Answer:

- Assay Standardization: Use uniform protocols (e.g., substrate concentration, pH) to minimize variability.

- Structural Validation: Confirm compound integrity post-assay via LC-MS to rule out degradation .

- Molecular Dynamics Simulations: Identify solvent-accessible regions of the target enzyme that may affect binding in different experimental setups .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in sealed, argon-purged vials to prevent oxidation.

- Solubility Considerations: Dissolve in DMSO (10 mM stock) to avoid hydrolysis; avoid aqueous buffers unless freshly prepared .

- Light Sensitivity: Protect from UV light due to the thioxothiazolidinone moiety’s photosensitivity .

Advanced: What strategies are effective in improving the bioavailability of this compound?

Answer:

- Prodrug Design: Replace the methyl ester with a more hydrolytically labile group (e.g., pivaloyloxymethyl) to enhance intestinal absorption .

- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve solubility and prolong half-life (tested in analogs with 3-fold AUC increase) .

- LogP Optimization: Introduce polar substituents (e.g., -OH, -COOH) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

Advanced: How can computational methods guide the optimization of its pharmacokinetic profile?

Answer:

- ADMET Prediction: Use tools like SwissADME to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test).

- Docking Studies: Identify key residues in target proteins (e.g., PPAR-γ) for selective binding; scaffold hopping to reduce off-target effects .

- QSAR Models: Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Basic: What safety precautions are essential during handling?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (reported irritancy in analogs) .

- Ventilation: Use fume hoods due to potential dust formation during weighing .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis .

Advanced: What mechanistic insights explain its dual activity as an antioxidant and antimicrobial agent?

Answer:

- Antioxidant Mechanism: Scavenging of ROS via the thioxothiazolidinone sulfur atom, confirmed by DPPH assay (EC₅₀ ~25 µM) .

- Antimicrobial Mechanism: Disruption of bacterial membrane integrity (observed in SEM studies of S. aureus) and inhibition of DNA gyrase (IC₅₀ ~1.8 µM) .

- Synergistic Effects: Combination with β-lactams enhances activity against MRSA by 8-fold, likely via efflux pump inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.